

# Application Note: Nitric Acid Digestion of Biological Samples for Trace Metal Analysis

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## Compound of Interest

Compound Name: Nitric acid

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Trace metal analysis in biological samples is critical for environmental monitoring, toxicology, clinical diagnostics, and pharmaceutical research.<sup>[1]</sup> For accurate quantification using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), the sample's complex organic matrix must first be eliminated.<sup>[2]</sup> Acid digestion is a fundamental sample preparation step that dissolves the analytes and decomposes the solid matrix.<sup>[3]</sup> **Nitric acid** (HNO<sub>3</sub>) is a powerful oxidizing agent widely used for this purpose. It effectively breaks down organic matter (proteins, fats, carbohydrates) into gaseous byproducts like CO<sub>2</sub> and NO<sub>x</sub>, while converting the target metals into soluble nitrate salts, making them ready for instrumental analysis.<sup>[3][4]</sup> This application note provides detailed protocols for both open and closed-vessel **nitric acid** digestion of various biological tissues.

## Principle of Digestion

The core principle of **nitric acid** digestion is the oxidation of the organic matrix. When heated, concentrated **nitric acid** aggressively attacks the carbon-hydrogen bonds within biological molecules. This process is often supplemented by hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), which further increases the oxidative potential of the digestion mixture, ensuring a more complete breakdown of resilient organic components like lipids.<sup>[5][6]</sup> The general reaction can be simplified as:



The target metal elements (M) are liberated from the matrix and stabilized in the acidic solution as soluble ions ( $\text{M}^{n+}$ ).

## Key Methodologies: Open-Vessel vs. Microwave-Assisted Digestion

Two primary methods are employed for **nitric acid** digestion: open-vessel heating on a hot plate or block, and closed-vessel microwave-assisted digestion.

- **Open-Vessel Digestion:** This traditional method involves heating the sample and acid mixture in an open or loosely covered container (e.g., a beaker with a watch glass or a digestion tube).[7] It is a cost-effective technique but can be time-consuming and is limited by the boiling point of the acid (approx. 120°C for  $\text{HNO}_3$ ), which may not be sufficient for complete digestion of some matrices.[1][4] There is also a higher risk of losing volatile elements and potential for airborne contamination.[8]
- **Microwave-Assisted Digestion:** This modern approach uses microwave energy to heat the sample and acid in a sealed, high-pressure vessel.[9] This allows the mixture to reach much higher temperatures (e.g., 180-220°C) and pressures, significantly accelerating the decomposition of the sample matrix.[4][10] Microwave digestion offers faster and more complete digestion, reduced acid consumption, lower risk of contamination, and better retention of volatile metals.[1][9]

## Experimental Protocols

Disclaimer: These protocols require the use of hazardous chemicals. A full risk assessment should be conducted, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety glasses, must be worn. All procedures involving concentrated acids must be performed in a certified chemical fume hood.[5][7]

## Reagents and Materials

- Concentrated **Nitric Acid** ( $\text{HNO}_3$ ), trace-metal grade or better
- Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ ), 30%, trace-metal grade

- Deionized (DI) or Ultrapure Water ( $\geq 18 \text{ M}\Omega\cdot\text{cm}$ )
- Digestion Vessels: 50 mL polypropylene digestion tubes (DigiTUBEs) for hot block or Polytetrafluoroethylene (PTFE) high-pressure vessels for microwave.[5][7]
- Acid-leached polypropylene volumetric flasks
- Certified Reference Materials (CRMs), e.g., NIST SRM 1577 Bovine Liver or NIST SRM 1566a Oyster Tissue.[11]
- Equipment: Analytical balance, hot block digester or microwave digestion system, vortex mixer.

## Protocol 1: Open-Vessel Hot Block Digestion

This protocol is adapted for general tissue samples like muscle, liver, or plant matter.[2][7][12]

- Sample Preparation: Weigh approximately 0.5 g of dried, homogenized sample (or up to 2.0 g of wet tissue) into a pre-cleaned 50 mL digestion tube.[2]
- Acid Addition: In a fume hood, carefully add 5.0 mL of concentrated **nitric acid** to each tube. [2] Allow the samples to sit for at least 60 minutes to allow for any initial reactions to subside. [5]
- Digestion: Place the tubes in a hot block digester and heat to 120-130°C for at least 2 hours. [2] For some samples, a lower temperature of 90-100°C may be sufficient.[3][13] The digestion is complete when the solution is clear and no solid particulates remain.
- Oxidant Addition (Optional): If the digest is still cloudy or contains organic residue, allow the tubes to cool slightly. Carefully add 1-2 mL of 30%  $\text{H}_2\text{O}_2$  dropwise.[2][5]
- Final Heating: Return the tubes to the hot block and continue heating for an additional hour to remove excess peroxide.[3]
- Dilution: After the tubes have cooled to room temperature, quantitatively transfer the digestate to a 50 mL volumetric flask. Dilute to the final volume with deionized water.[2]

- Analysis: Cap the flask and mix thoroughly. The sample is now ready for analysis by ICP-OES or ICP-MS.

## Protocol 2: Microwave-Assisted Closed-Vessel Digestion

This protocol is a general method suitable for a wide range of biological samples.[\[5\]](#)[\[10\]](#)

- Sample Preparation: Weigh 0.25–0.50 g of homogenized sample into a clean, dry microwave digestion vessel.[\[5\]](#)
- Acid Addition: In a fume hood, add 7 mL of concentrated HNO<sub>3</sub> and 1 mL of 30% H<sub>2</sub>O<sub>2</sub> to the vessel.[\[5\]](#) Swirl gently to mix.
- Vessel Assembly: Securely seal the vessels according to the manufacturer's instructions and place them in the microwave rotor.
- Microwave Program: Use a program that ramps the temperature to 200°C over 20-40 minutes and then holds at 200°C for an additional 15-30 minutes.[\[5\]](#)[\[10\]](#)
- Cooling: Allow the vessels to cool completely to room temperature (this may take over an hour) until the internal pressure has subsided.
- Dilution: Carefully open the vessels in the fume hood. Quantitatively transfer the clear digestate to a 50 mL volumetric flask. Rinse the digestion vessel with small aliquots of deionized water and add the rinsate to the flask.[\[5\]](#)
- Analysis: Bring the flask to the final volume with deionized water, cap, and invert several times to mix. The sample is now ready for analysis.

## Data Presentation

The choice of digestion parameters can significantly impact the recovery of different metals. The following tables summarize quantitative data from optimization studies.

Table 1: Comparison of Optimized Open-Vessel Digestion Conditions for Various Metals in Fish Tissue.[\[8\]](#)[\[13\]](#)[\[14\]](#)

Target Analyte(s)	Digestion Reagent	Optimal Temperature	Optimal Time	Rationale
As, Sb, Pb, Cd	Concentrated HNO <sub>3</sub>	100°C	120 min	Provides efficient extraction for these semi-volatile elements. [13][14]
Hg	Concentrated HNO <sub>3</sub>	85°C	120 min	A lower temperature is crucial to prevent loss of volatile mercury.[8][13] [14]

Table 2: Comparison of Analyte Recovery Using Different Acid Mixtures for Biological Samples (Hair and Nails).[6]

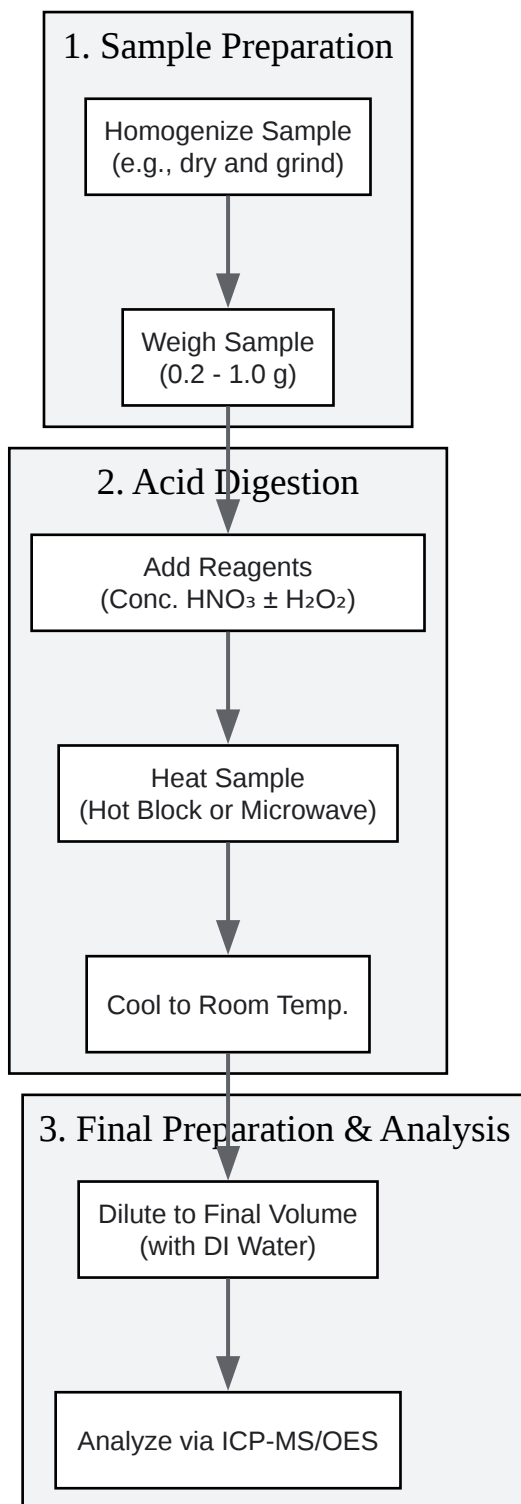
Digestion Method	Target Analyte	Percentage Recovery (%)	Precision (RSD %)
Wet Digestion (HNO <sub>3</sub> only)	Se	Good	>5%
Wet Digestion (HNO <sub>3</sub> + H <sub>2</sub> O <sub>2</sub> )	Mn	110%	<5%
Wet Digestion (HNO <sub>3</sub> + H <sub>2</sub> O <sub>2</sub> )	Mg	96.9%	<5%

Note: The study concluded that the combination of HNO<sub>3</sub> and H<sub>2</sub>O<sub>2</sub> provided the best overall performance in terms of precision, accuracy, and recovery for multiple elements.[6]

## Visualizations

## Experimental Workflow

The following diagram illustrates the general workflow for preparing biological samples for trace metal analysis via **nitric acid** digestion.

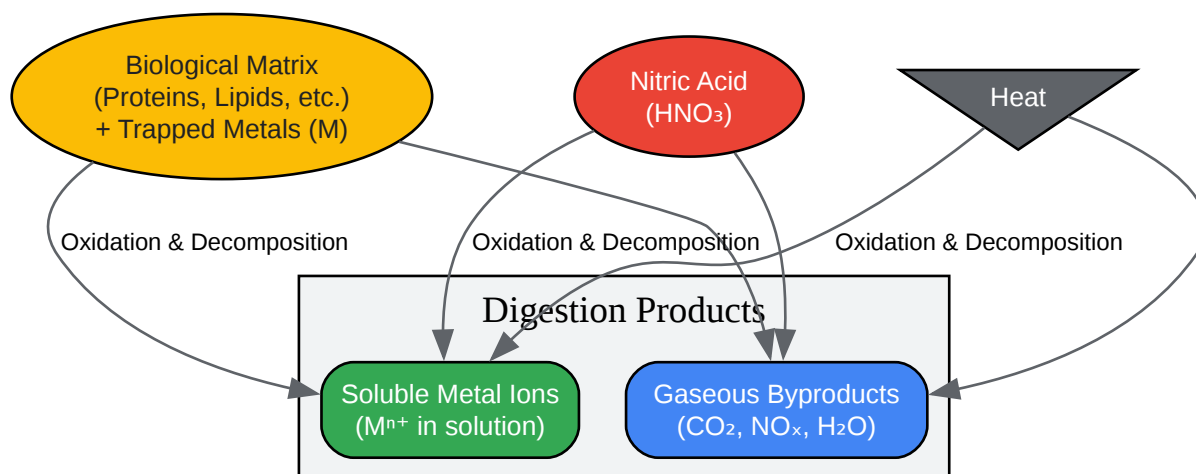


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Caption: General workflow for **nitric acid** digestion of biological samples.

## Chemical Principle of Digestion

This diagram illustrates the fundamental chemical process of matrix decomposition and metal liberation.



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Caption: Chemical principle of organic matrix oxidation by **nitric acid**.

## Quality Control and Best Practices

To ensure data accuracy and reliability, a robust quality control regimen is essential.

- **Method Blanks:** A process blank, containing all reagents but no sample, should be included in every digestion batch to assess for contamination from the reagents or lab environment.[7]  
[11]
- **Certified Reference Materials (CRMs):** Digest and analyze a CRM of a similar matrix to the samples (e.g., NIST Bovine Liver) with each batch to verify the accuracy and recovery of the method.[11]
- **Spiked Samples:** Analyze a sample duplicate spiked with a known concentration of the target analytes to evaluate potential matrix interferences and analyte loss during preparation.[14]

- Cleanliness: Use trace-metal grade acids and high-purity water.[3] All labware, including digestion vessels and sample tubes, should be made of appropriate plastic (e.g., polypropylene or PTFE) and acid-leached prior to use to minimize background metal contamination.[3] Glassware should be avoided as it can leach metals.[3]

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